An In-depth Technical Guide to Boc-Trp-Phe-OMe
An In-depth Technical Guide to Boc-Trp-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), a protected dipeptide derivative crucial in peptide synthesis and pharmaceutical research. This guide details its structure, properties, synthesis, and known applications, presenting data in a structured format for clarity and ease of comparison.
Core Structure and Chemical Properties
Boc-Trp-Phe-OMe is a dipeptide composed of tryptophan and phenylalanine. The N-terminus of tryptophan is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus of phenylalanine is protected as a methyl ester (OMe). This protection strategy enhances the compound's stability and solubility, making it an ideal building block for solid-phase peptide synthesis.[1] The aromatic side chains of tryptophan and phenylalanine are critical for the biological activity of many peptides, and Boc-Trp-Phe-OMe facilitates their incorporation into more complex peptide chains.[1]
Table 1: Physicochemical Properties of Boc-Trp-Phe-OMe
| Property | Value | Reference |
| CAS Number | 72156-62-8 | [1][2] |
| Molecular Formula | C₂₆H₃₁N₃O₅ | [1][2][3] |
| Molecular Weight | 465.55 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis Protocol
The synthesis of Boc-Trp-Phe-OMe is commonly achieved through the coupling of Boc-protected tryptophan and phenylalanine methyl ester. Below is a detailed methodology based on a reported synthesis.[2]
Experimental Protocol: Synthesis of Boc-Trp-Phe-OMe [2]
Materials:
-
Boc-(L)-Trp-OSu (N-Boc-L-tryptophan N-hydroxysuccinimide ester)
-
HCl H-(L)-Phe-OMe (L-Phenylalanine methyl ester hydrochloride)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Acetone (reagent grade)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) solution
-
1M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a beaker, combine Boc-(L)-Trp-OSu (1.0 eq), NaHCO₃ (1.2 eq), and HCl H-(L)-Phe-OMe (1.1 eq).
-
Solvent Addition: Add reagent grade acetone and mix the components thoroughly with a spatula for approximately 30 seconds.
-
Reaction Execution: The mixture is then processed, for instance, by transferring it to an extruder heated to 40°C. The reaction is allowed to proceed for a short duration (e.g., 10 minutes).
-
Work-up: After the reaction, the resulting product is dissolved in ethyl acetate (EtOAc).
-
Purification: The organic phase is washed sequentially with 1M aqueous HCl solution and 1M aqueous NaOH solution.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product as a white solid.
-
Drying: The solid is further dried under reduced pressure over P₂O₅.
Table 2: Reagent Quantities for Boc-Trp-Phe-OMe Synthesis [2]
| Reagent | Molar Equivalent | Example Mass/Volume |
| Boc-(L)-Trp-OSu | 1.0 eq | 5.43 g |
| NaHCO₃ | 1.2 eq | 1.36 g |
| HCl H-(L)-Phe-OMe | 1.1 eq | 3.21 g |
| Acetone | 1.5 eq | 1.5 mL |
Diagram 1: Synthesis Workflow of Boc-Trp-Phe-OMe
Caption: A flowchart illustrating the key stages in the synthesis of Boc-Trp-Phe-OMe.
Applications and Biological Relevance
Boc-Trp-Phe-OMe is a versatile building block with applications in several areas of research and development:
-
Peptide Synthesis: It serves as a fundamental component in the synthesis of more complex peptides for therapeutic and research purposes.[1]
-
Drug Development: This dipeptide derivative is utilized in the design of novel drugs, particularly in the fields of oncology and neurology.[1] Its ability to mimic natural peptides makes it a valuable tool in creating bioactive compounds.[1]
-
Neuroscience Research: Boc-Trp-Phe-OMe is employed in neuroscience to investigate receptor interactions and signaling pathways, contributing to a better understanding of brain function.[1]
-
Bioconjugation: The compound is suitable for bioconjugation processes, enabling the attachment of biomolecules to various surfaces or other molecules, which can enhance drug delivery systems.[1]
-
Diagnostics: Its properties make it a candidate for the development of diagnostic agents that can target specific biological markers.[1]
A study on the related compound, Boc-Phe-Trp-OMe, revealed its potential as a broad-spectrum antibacterial agent.[4] This dipeptide demonstrated the ability to eradicate and disrupt bacterial biofilms. The proposed mechanism involves permeabilization of both the outer and inner bacterial membranes, which is likely facilitated by the self-assembly of the dipeptide into nanostructures.[4] This suggests that dipeptides containing tryptophan and phenylalanine may have inherent antimicrobial properties worth exploring further.
Diagram 2: Logical Relationship of Potential Antibacterial Mechanism
Caption: A diagram showing the proposed antibacterial mechanism of action for related dipeptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-TRP-PHE-OME synthesis - chemicalbook [chemicalbook.com]
- 3. Boc-trp-phe-ome | C26H31N3O5 | CID 317471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
